4-amino-5-benzoyl-1-benzyl-2-methylpyrrole-3-carbonitrile
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Overview
Description
4-amino-5-benzoyl-1-benzyl-2-methylpyrrole-3-carbonitrile is a compound belonging to the class of 2,2′-bipyrroles.
Preparation Methods
The synthesis of 4-amino-5-benzoyl-1-benzyl-2-methylpyrrole-3-carbonitrile can be achieved through the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a potassium carbonate (K2CO3) and acetonitrile (MeCN) system under reflux conditions for 6 hours. This method yields the compound in approximately 40% yield . The product is characterized using 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis .
Chemical Reactions Analysis
4-amino-5-benzoyl-1-benzyl-2-methylpyrrole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the formation of quaternary ammonium cations through direct oxidation . The compound’s electron-withdrawing benzoyl groups induce dipole-dipole interactions, π-π stacking, and hydrogen-bonding interactions, leading to unique self-assemblies and functional materials .
Scientific Research Applications
4-amino-5-benzoyl-1-benzyl-2-methylpyrrole-3-carbonitrile has several scientific research applications. It is extensively employed in the design of synthetic porphyrinoids, which are used as anion binding agents, ion chemosensors, antitumor agents, and photosensitizers for photodynamic therapy (PDT) . Additionally, it is used in the development of conducting polymers and other functional materials due to its unique properties .
Mechanism of Action
The mechanism of action of 4-amino-5-benzoyl-1-benzyl-2-methylpyrrole-3-carbonitrile involves its interaction with molecular targets and pathways through its electron-withdrawing benzoyl groups. These groups induce dipole-dipole interactions, π-π stacking, and hydrogen-bonding interactions, leading to the formation of unique self-assemblies and functional materials . The compound’s structure allows it to interact with various biological targets, making it a promising candidate for further research in medicinal chemistry .
Comparison with Similar Compounds
4-amino-5-benzoyl-1-benzyl-2-methylpyrrole-3-carbonitrile can be compared with other similar compounds, such as 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile . Both compounds belong to the class of 2,2′-bipyrroles and share similar synthetic routes and reaction conditions. the presence of different substituents in their structures imparts unique properties and applications to each compound . Other similar compounds include substituted imidazoles and 5-amino-pyrazoles, which are also used in various scientific research applications .
Properties
IUPAC Name |
4-amino-5-benzoyl-1-benzyl-2-methylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-17(12-21)18(22)19(20(24)16-10-6-3-7-11-16)23(14)13-15-8-4-2-5-9-15/h2-11H,13,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODHQXYIXRITOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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